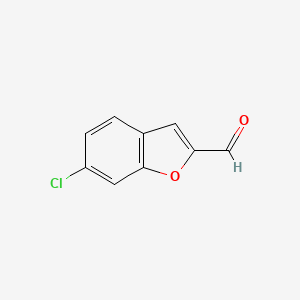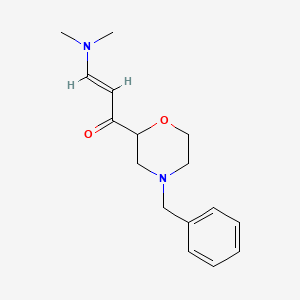
1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated benzyl compound under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a substitution reaction using dimethylamine.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine Derivatives: Compounds like 4-benzylmorpholine and 2-(dimethylamino)ethyl morpholine share structural similarities.
Enones: Compounds such as chalcones and cinnamaldehyde derivatives.
Uniqueness
1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness can be leveraged in the design of novel pharmaceuticals or industrial chemicals.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one involves the condensation of 4-benzylmorpholine with dimethylaminoacetaldehyde followed by dehydration to form the final product.", "Starting Materials": [ "4-benzylmorpholine", "dimethylaminoacetaldehyde" ], "Reaction": [ "4-benzylmorpholine is reacted with dimethylaminoacetaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid.", "The reaction mixture is heated under reflux for several hours to allow for the condensation reaction to occur.", "The resulting intermediate is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride.", "The final product, 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, is obtained after purification by recrystallization or column chromatography." ] } | |
Número CAS |
1807891-11-7 |
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)9-8-15(19)16-13-18(10-11-20-16)12-14-6-4-3-5-7-14/h3-9,16H,10-13H2,1-2H3 |
Clave InChI |
QACTWVQKHSEYLU-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
SMILES canónico |
CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
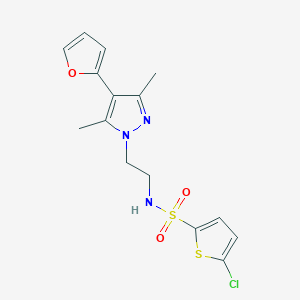
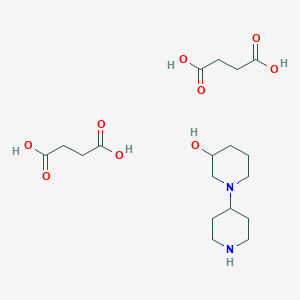
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide](/img/structure/B2747306.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)
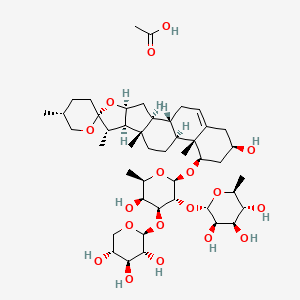
![1-(4-bromophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea](/img/structure/B2747310.png)
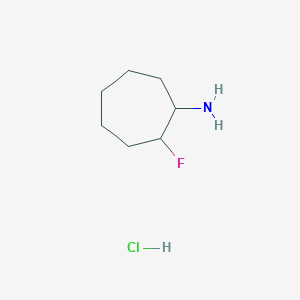
![1-[(4-fluorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea](/img/structure/B2747315.png)

![3-cyclohexyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2747318.png)
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)
